4-Bromomethyl-1,2-dinitrobenzene
Overview
Description
4-Bromomethyl-1,2-dinitrobenzene is a chemical compound with the molecular formula C7H5BrN2O4 . It is also known by other names such as α-Bromo-p-nitrotoluene, α-Bromo-4-nitrotoluene, p-Nitrobenzyl bromide, 4-Nitrobenzyl bromide, α-Bromoparanitrotoluene, p-(Bromomethyl)nitrobenzene, and 4-(Bromomethyl)nitrobenzene .
Synthesis Analysis
The synthesis of this compound can be achieved through a multistep process. The first step involves nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration and bromination steps are generally performed using nitric acid and bromine, respectively .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromomethyl group and two nitro groups attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
The chemical reactions involving this compound are generally nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the bromine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
This compound, like other nitro compounds, has a high dipole moment, which falls between 3.5 D and 4.0 D, depending upon the nature of the substituent . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Mechanism of Action
Target of Action
Like many other nitro compounds, it may interact with various biological macromolecules, such as proteins and nucleic acids, altering their structure and function .
Mode of Action
The mode of action of 4-Bromomethyl-1,2-dinitrobenzene involves a series of chemical reactions. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom acts as an electrophile . This interaction results in the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . In the next step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The nitro group is known to undergo reduction reactions in the body, potentially leading to the formation of reactive intermediates that can cause cellular damage .
Pharmacokinetics
Once absorbed, it may be distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its chemical structure, it may generate reactive intermediates that can bind to cellular macromolecules, potentially leading to cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect its stability and reactivity . Moreover, the presence of impurities can also influence its thermal decomposition process .
Safety and Hazards
Future Directions
The future directions in the study and application of 4-Bromomethyl-1,2-dinitrobenzene could involve further exploration of its reactivity and potential uses in synthesis. For instance, the use of Friedel Crafts reactions, which are hindered if the benzene ring is strongly deactivated, could be investigated . Additionally, the potential environmental impact of this compound, given its toxicity to aquatic life, could be an important area of future research .
Biochemical Analysis
Biochemical Properties
4-Bromomethyl-1,2-dinitrobenzene is a nitro compound, a class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds .
Molecular Mechanism
The molecular mechanism of this compound involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Properties
IUPAC Name |
4-(bromomethyl)-1,2-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAUAXFEMDPBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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